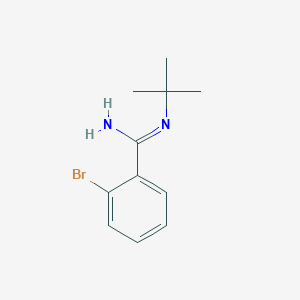
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a bromoethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex carboxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(2-substituted-ethoxycarbonyl)cyclohexane-1-carboxylic Acid derivatives.
Reduction: Formation of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid.
Oxidation: Formation of cyclohexane-1,2-dicarboxylic Acid derivatives.
科学研究应用
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester and carboxylic acid groups can undergo hydrolysis and other transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylic Acid: Lacks the bromoethoxycarbonyl group, making it less reactive in substitution reactions.
2-(2-chloroethoxycarbonyl)cyclohexane-1-carboxylic Acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylic Acid:
Uniqueness
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is unique due to the presence of the bromoethoxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H15BrO4 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15BrO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8H,1-6H2,(H,12,13) |
InChI 键 |
FASMJWBFIFTBBL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
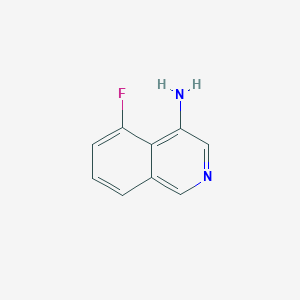

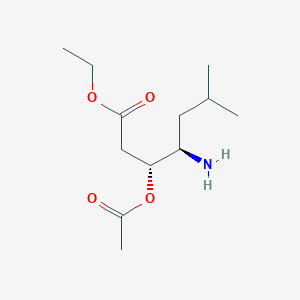

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
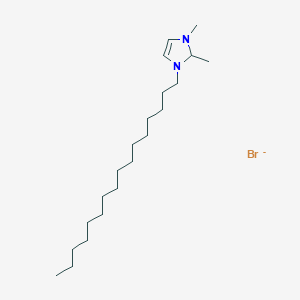
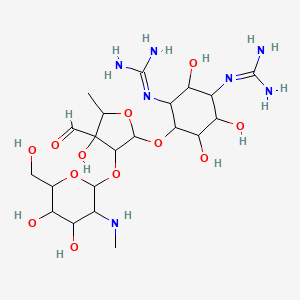
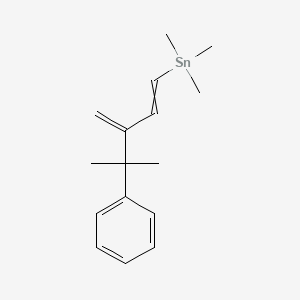
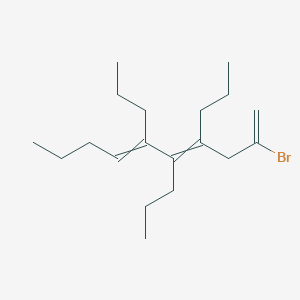
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
